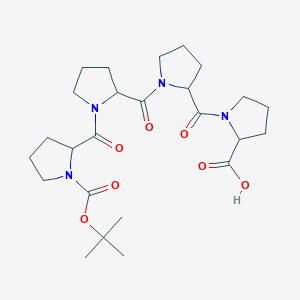

Boc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Boc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH est un composé synthétique constitué de quatre résidus de proline, chacun protégé par un groupe tert-butoxycarbonyle (Boc). La proline est un acide aminé unique en raison de sa structure cyclique, qui confère des propriétés conformationnelles distinctes aux peptides et aux protéines. Le groupe Boc est couramment utilisé dans la synthèse peptidique pour protéger le groupe amino des réactions indésirables.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de Boc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH implique généralement le couplage par étapes de résidus de proline protégés par Boc. Le processus commence par la protection de la proline à l'aide de chlorure de tert-butoxycarbonyle en présence d'une base telle que la triéthylamine. La proline protégée est ensuite activée à l'aide d'un réactif de couplage comme la dicyclohexylcarbodiimide (DCC) ou la N,N'-diisopropylcarbodiimide (DIC) et couplée à un autre résidu de proline protégé par Boc. Ce processus est répété jusqu'à l'obtention du tétrapeptide souhaité. Le produit final est déprotégé à l'aide d'un acide tel que l'acide trifluoroacétique (TFA) pour obtenir this compound.

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont souvent utilisés pour rationaliser le processus, garantissant une pureté et un rendement élevés. L'utilisation de techniques de synthèse peptidique en phase solide (SPPS) permet un assemblage efficace du tétrapeptide sur un support de résine, suivi du clivage et de la purification.

Analyse Des Réactions Chimiques

Types de réactions

Boc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH peut subir diverses réactions chimiques, notamment :

Déprotection : Élimination des groupes protecteurs Boc à l'aide d'acides comme l'acide trifluoroacétique.

Réactions de couplage : Formation de liaisons peptidiques avec d'autres acides aminés ou peptides à l'aide de réactifs de couplage tels que la dicyclohexylcarbodiimide ou la N,N'-diisopropylcarbodiimide.

Oxydation et réduction : Les résidus de proline peuvent subir une oxydation pour former de l'hydroxyproline ou une réduction pour former des dérivés de proline.

Réactifs et conditions courants

Déprotection : Acide trifluoroacétique, acide chlorhydrique.

Réactifs de couplage : Dicyclohexylcarbodiimide, N,N'-diisopropylcarbodiimide, hydroxybenzotriazole.

Oxydation : Peroxyde d'hydrogène, tétroxyde d'osmium.

Réduction : Borohydrure de sodium, hydrure d'aluminium et de lithium.

Principaux produits formés

Déprotection : Résidus de proline libres.

Réactions de couplage : Peptides ou protéines étendus.

Oxydation : Dérivés de l'hydroxyproline.

Réduction : Dérivés de proline réduits.

Applications de la recherche scientifique

This compound a plusieurs applications dans la recherche scientifique :

Chimie : Utilisé comme élément constitutif dans la synthèse peptidique et comme composé modèle pour l'étude de la formation et de la stabilité des liaisons peptidiques.

Biologie : Utilisé dans l'étude du repliement des protéines et de l'analyse conformationnelle en raison des propriétés uniques des résidus de proline.

Médecine : Étudié pour ses applications thérapeutiques potentielles, notamment comme échafaudage pour la conception et la délivrance de médicaments.

Industrie : Utilisé dans la production de peptides synthétiques à des fins de recherche et de développement.

Mécanisme d'action

Le mécanisme d'action de this compound est principalement lié à son rôle d'élément constitutif peptidique. Les groupes protecteurs Boc empêchent les réactions secondaires indésirables pendant la synthèse peptidique, ce qui permet l'assemblage contrôlé de peptides et de protéines. Les résidus de proline contribuent à la stabilité conformationnelle des peptides résultants, influençant leur activité biologique et leurs interactions avec les cibles moléculaires.

Applications De Recherche Scientifique

Boc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH has several applications in scientific research:

Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation and stability.

Biology: Employed in the study of protein folding and conformational analysis due to the unique properties of proline residues.

Medicine: Investigated for its potential therapeutic applications, including as a scaffold for drug design and delivery.

Industry: Utilized in the production of synthetic peptides for research and development purposes.

Mécanisme D'action

The mechanism of action of Boc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH is primarily related to its role as a peptide building block. The Boc protecting groups prevent unwanted side reactions during peptide synthesis, allowing for the controlled assembly of peptides and proteins. The proline residues contribute to the conformational stability of the resulting peptides, influencing their biological activity and interactions with molecular targets.

Comparaison Avec Des Composés Similaires

Composés similaires

Boc-DL-Pro-OH : Un seul résidu de proline protégé par Boc.

Boc-DL-Pro-DL-Pro-OH : Un dipeptide composé de deux résidus de proline protégés par Boc.

Boc-DL-Pro-DL-Pro-DL-Pro-OH : Un tripeptide composé de trois résidus de proline protégés par Boc.

Unicité

Boc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH est unique en raison de sa structure de tétrapeptide, qui offre une plus grande flexibilité conformationnelle et une plus grande stabilité par rapport aux peptides plus courts

Propriétés

IUPAC Name |

1-[1-[1-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38N4O7/c1-25(2,3)36-24(35)29-15-6-10-18(29)22(32)27-13-4-8-16(27)20(30)26-12-5-9-17(26)21(31)28-14-7-11-19(28)23(33)34/h16-19H,4-15H2,1-3H3,(H,33,34) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSIYRONDCOJJQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)N4CCCC4C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38N4O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzoic acid, 4-[[2-(1,1-dimethylethyl)phenoxy]methyl]-](/img/structure/B12114473.png)

![Methyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B12114478.png)

![2-[(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]benzoic acid](/img/structure/B12114495.png)

![3-[(2-Methylpropyl)amino]benzo[d]1,2-thiazoline-1,1-dione](/img/structure/B12114502.png)